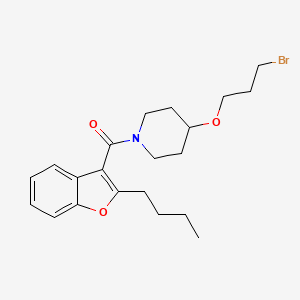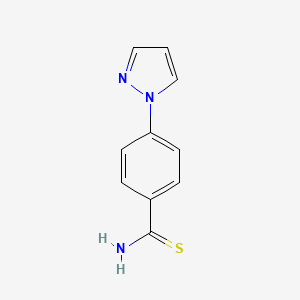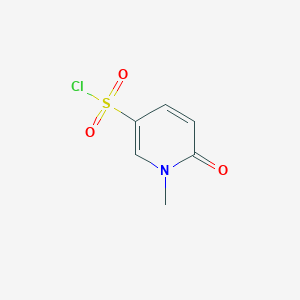amine](/img/structure/B13611459.png)
[(2-Chloro-6-methylpyridin-3-yl)methyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-methylpyridin-3-yl)methylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 2-position, a methyl group at the 6-position, and a methylamine group attached to the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-methylpyridin-3-yl)methylamine typically involves the reaction of 2-chloro-6-methylpyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Material: 2-chloro-6-methylpyridine.
Reagents: Formaldehyde and methylamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions, and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of (2-Chloro-6-methylpyridin-3-yl)methylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as distillation or crystallization, ensures the production of high-quality compound suitable for various applications.
化学反応の分析
Types of Reactions: (2-Chloro-6-methylpyridin-3-yl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of N-oxides or other oxidized products.
Reduction Reactions: Formation of reduced amine derivatives.
科学的研究の応用
(2-Chloro-6-methylpyridin-3-yl)methylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in various coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of (2-Chloro-6-methylpyridin-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
類似化合物との比較
(2-Chloro-6-methylpyridin-3-yl)methylamine can be compared with other similar compounds, such as:
2-Amino-6-methylpyridine: Similar structure but with an amino group instead of a chloro group.
2-Bromo-6-methylpyridine: Similar structure but with a bromo group instead of a chloro group.
6-Methyl-2-picoline: Similar structure but without the chloro and methylamine groups.
Uniqueness: (2-Chloro-6-methylpyridin-3-yl)methylamine is unique due to the presence of both a chloro group and a methylamine group on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
1-(2-chloro-6-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-3-4-7(5-10-2)8(9)11-6/h3-4,10H,5H2,1-2H3 |
InChIキー |
OMZSAIMTXLBFNA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)CNC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




carbohydrazide](/img/structure/B13611391.png)
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)



![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)



